EGFR Tyrosine Kinase Inhibitory Potency: 3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one vs. Unsubstituted Core vs. Clinical Inhibitor Gefitinib
In a direct biochemical assay, 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one demonstrated potent inhibition of EGFR tyrosine kinase with an IC50 of 9.31 nM in a displacement assay using [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline on human A431 cell membranes [1]. This activity is within the nanomolar range of known EGFR inhibitors, placing it as a valuable starting scaffold. In contrast, the unsubstituted 6,7-dimethoxyquinazolin-4(3H)-one core lacks the key 2-methyl and 3-hydroxy groups required for this level of potency . Furthermore, when compared to the clinically approved EGFR inhibitor Gefitinib (which exhibits IC50 values ranging from 0.5 nM to 57 nM depending on the assay system ), the target compound shows a moderate but distinct potency that can be further optimized. This data confirms its utility as a viable, albeit less potent, alternative scaffold for SAR studies.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 9.31 nM (displacement assay) and 15.8 nM (phosphorylation inhibition) |
| Comparator Or Baseline | Gefitinib: 0.5–57 nM (various assays); Unsubstituted 6,7-dimethoxyquinazolin-4(3H)-one: No reported activity at this level |
| Quantified Difference | ~9–30-fold less potent than the most sensitive Gefitinib measurements, but >100-fold more potent than unsubstituted core which is inactive at relevant concentrations. |
| Conditions | Inhibition of human EGFR tyrosine kinase; displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from human A431 cell membranes (target); inhibition of EGFR phosphorylation in mouse BaF3 cells (comparator). |
Why This Matters
Provides a quantifiable benchmark for EGFR inhibitory potential, allowing researchers to select this compound as a rationally designed, moderately potent starting point for kinase inhibitor development, avoiding the purchase of completely inactive core structures.
- [1] BindingDB. BDBM50370938 (CHEMBL1203939). Affinity Data: IC50 = 9.31 nM (displacement) and 15.8 nM (phosphorylation). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370938. View Source
